molecular formula C10H9ClF3N3O2 B2727151 1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2034536-54-2

1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2727151
CAS No.: 2034536-54-2
M. Wt: 295.65
InChI Key: QAJVSJCPOQHZTB-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClF3N3O2 and its molecular weight is 295.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel heterocyclic compounds, including those related to 1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, plays a critical role in the development of antimicrobial agents. For instance, the creation of new Pyridothienopyrimidines and Pyridothienotriazines through reactions involving similar heterocyclic moieties has been explored for their potent antimicrobial activities. These compounds were synthesized through various chemical reactions, including interaction with triethyl orthoformate or nitrous acid, and further chlorination using phosphorus oxychloride. The antimicrobial efficacy of these synthesized compounds was evaluated in vitro, demonstrating significant potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Biological Evaluation of Coumarin Derivatives

Further research into the synthesis and biological evaluation of new coumarin derivatives, including those structurally related to this compound, has been conducted. These derivatives were synthesized through the reaction of specific amino compounds with various reagents, leading to the formation of novel compounds with potential antimicrobial activity. The synthesized compounds underwent thorough antimicrobial testing, showcasing their potential as effective agents against various microbial strains (Al-Haiza, Mostafa, & El-kady, 2003).

Structural and Chemical Studies

Structural and chemical studies of pyrimidine derivatives, including those akin to this compound, have revealed intricate details about their molecular configurations. For example, investigations into the tautomerism, twinning, and disorder in various pyrimidine forms have provided insights into the molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. These studies are essential for understanding the chemical and physical properties of such compounds, thereby aiding in the development of more effective drugs (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJVSJCPOQHZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=NC=C(C=N2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.